molecular formula C10H10Cl2O B14555830 [2-Chloro-1-(2-chloroethoxy)ethenyl]benzene CAS No. 62189-81-5

[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene

Cat. No.: B14555830
CAS No.: 62189-81-5
M. Wt: 217.09 g/mol
InChI Key: GIHWXTPSUAGAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene is an organic compound with the molecular formula C10H10Cl2O It is a chlorinated derivative of benzene, featuring both chloro and chloroethoxy substituents

Preparation Methods

The synthesis of [2-Chloro-1-(2-chloroethoxy)ethenyl]benzene typically involves the reaction of benzene with 2-chloroethanol under specific conditions. The reaction is usually catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the chloroethoxy group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of [2-Chloro-1-(2-chloroethoxy)ethenyl]benzene involves its interaction with various molecular targets. The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chloroethoxy group can also undergo hydrolysis to form corresponding alcohols, which can further react to form other products. The pathways involved in these reactions are typically catalyzed by enzymes or chemical catalysts.

Comparison with Similar Compounds

Similar compounds to [2-Chloro-1-(2-chloroethoxy)ethenyl]benzene include:

The uniqueness of this compound lies in its dual chloro and chloroethoxy substituents, which provide a versatile platform for further chemical modifications and applications.

Properties

CAS No.

62189-81-5

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

[2-chloro-1-(2-chloroethoxy)ethenyl]benzene

InChI

InChI=1S/C10H10Cl2O/c11-6-7-13-10(8-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

GIHWXTPSUAGAEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.